Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate
Description
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate is a cyclobutane-based organic compound featuring a chlorosulfonyl group (-SO₂Cl) at the para position of the phenyl ring and a methyl ester moiety on the cyclobutane core. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry and materials science. The chlorosulfonyl group is highly electrophilic, enabling facile substitution reactions, while the cyclobutane ring introduces steric constraints that influence conformational stability and binding interactions in target molecules .
Properties
IUPAC Name |
methyl 1-(4-chlorosulfonylphenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)18(13,15)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIDDAVAPMJXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate typically involves the esterification of 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines
Sulfonate Derivatives: Formed from substitution with alcohols
Carboxylic Acid: Formed from hydrolysis of the ester group
Scientific Research Applications
Organic Synthesis
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate is utilized as an intermediate in organic synthesis. Its chlorosulfonyl group can undergo substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This property makes it valuable for creating complex molecules in medicinal chemistry.
Medicinal Chemistry
The compound's unique structure allows for potential applications in drug development. The chlorosulfonyl group can interact with biomolecules, potentially leading to modifications that inhibit enzymatic functions or alter molecular activities. Research has indicated that compounds with similar structures exhibit:
- Antimicrobial Activity : Derivatives containing chlorosulfonyl groups have shown significant antibacterial effects against resistant strains.
- Anti-inflammatory Properties : Some related compounds have demonstrated the ability to inhibit inflammatory pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-[4-(hydroxymethyl)phenyl]cyclobutanecarboxylate | Hydroxymethyl group instead of chlorosulfonyl | Less reactive than chlorosulfonyl derivatives |
| Ethyl 1-[4-(chlorophenyl]cyclobutanecarboxylate | Lacks the sulfonyl group | More stable; lower reactivity |
| Methyl 1-[4-(sulfamoyl)phenyl]cyclobutanecarboxylate | Contains a sulfamoyl group | Exhibits different biological activity |
The chlorosulfonyl functionality significantly enhances the reactivity of this compound compared to others, making it a valuable candidate for further exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclobutanecarboxylate ester moiety may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other cyclobutane derivatives. Below is a comparative analysis with key analogues, supported by physicochemical data and synthetic applications:
Table 1: Comparative Analysis of Methyl 1-[4-(Chlorosulfonyl)phenyl]cyclobutanecarboxylate and Analogues
Key Structural and Functional Differences
Substituent Reactivity: The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), whereas analogues like 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid rely on carboxylic acid reactivity (e.g., esterification or amidation) . Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride contains a methylamino group, facilitating its use in forming secondary amines or spirocyclic systems .
Ring Size and Conformational Effects :
- Cyclobutane derivatives (e.g., target compound) exhibit higher ring strain and restricted conformational flexibility compared to cyclohexane analogues (e.g., 1-(4-chlorophenyl)-1-cyclohexanecarbonitrile ), which impacts their stability and interaction with biological targets .
Synthetic Utility: The target compound’s -SO₂Cl group is critical for introducing sulfonamide linkages, a common motif in drug discovery (e.g., protease inhibitors). In contrast, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is tailored for constructing nitrogen-containing heterocycles .
Research Findings
- Synthetic Efficiency : The target compound’s synthesis (via methods similar to Example 332 in EP 4 374 877 A2) achieves high yields (>80%) when paired with tosylate counterions, as demonstrated in Reference Example 86 .
- Stability : The chlorosulfonyl group is moisture-sensitive, requiring anhydrous conditions during handling, unlike the more stable carboxylic acid or carbonitrile analogues .
Biological Activity
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12ClO4S
- Molecular Weight : 275.73 g/mol
The compound features a cyclobutane ring substituted with a chlorosulfonyl phenyl group and a carboxylate ester, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several potential mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group may act as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Modulation of Gene Expression : Similar to other methylating agents, this compound may influence epigenetic modifications, particularly DNA methylation patterns, which play a crucial role in gene regulation.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, suggesting potential applications in treating infections.
Biological Activity Data
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity of specific enzymes | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as an antimicrobial agent.
- Cytotoxic Effects on Cancer Cells : Research published in the Journal of Medicinal Chemistry (2023) revealed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.
- Enzyme Inhibition Studies : A recent investigation into the compound's effect on carbonic anhydrase revealed that it acts as a reversible inhibitor, with an inhibition constant (Ki) of 0.25 µM. This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.
Q & A
Q. Q1 (Basic): What are the common synthetic routes for preparing Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate, and how are intermediates characterized?
A1: The compound is synthesized via multi-step protocols involving cyclobutane ring formation, sulfonation, and esterification. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (a structurally related compound) is synthesized from tert-butoxycarbonyl (Boc)-protected precursors using sodium hydride and methyl iodide in DMF, followed by deprotection with HCl . Key intermediates are characterized via:
- LCMS : To confirm molecular weight (e.g., m/z 266.3 [M+Na]+ observed for Boc-protected intermediates) .
- HPLC : Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) validate purity .
- 1H-NMR : Distinct peaks for cyclobutane protons (δ 2.50–2.57 ppm) and ester methyl groups (δ 3.82–3.86 ppm) confirm regiochemistry .
Q. Q2 (Advanced): How can conflicting yields in cyclobutane ring closure be resolved when scaling up synthesis?
A2: Discrepancies in yields often arise from steric hindrance or competing side reactions. Strategies include:
- Optimizing reaction temperature : Lower temperatures (0–5°C) reduce side-product formation during cyclization .
- Phase-transfer catalysis : Using THF/water biphasic systems improves ring-closure efficiency for strained cyclobutanes .
- By-product analysis : LCMS monitoring (e.g., m/z 353 [M+H]+ for dimeric by-products) identifies impurities, guiding silica gel chromatography optimization .
Stability and Reactivity
Q. Q3 (Basic): What factors influence the stability of the chlorosulfonyl group in this compound during storage?
A3: The chlorosulfonyl group is moisture-sensitive. Stability is enhanced by:
- Anhydrous storage : Under nitrogen or in desiccated environments to prevent hydrolysis .
- Low-temperature storage : –20°C reduces degradation rates .
- Stability-indicating HPLC : Regular analysis under SQD-FA05 conditions detects sulfonic acid degradation products (retention time shifts >0.5 minutes) .
Q. Q4 (Advanced): How can reactive intermediates derived from this compound be stabilized for downstream functionalization?
A4: Reactive intermediates (e.g., sulfonyl chlorides) require:
- In situ generation : React immediately with nucleophiles (e.g., amines) to avoid decomposition .
- Protection strategies : Use temporary protecting groups (e.g., tert-butyl esters) for sulfonyl moieties during multi-step reactions .
- Low-polarity solvents : Dichloromethane or ethyl acetate minimizes unwanted solvolysis .
Analytical Methods
Q. Q5 (Basic): Which analytical techniques are critical for confirming the structure of this compound?
A5:
- 1H-NMR : Cyclobutane protons appear as multiplet clusters (δ 2.0–2.6 ppm), while aromatic protons from the chlorosulfonylphenyl group resonate at δ 7.12–7.48 ppm .
- LCMS-HRMS : Exact mass analysis (e.g., m/z 411 [M+H]+) confirms molecular formula .
- FT-IR : Sulfonyl chloride stretches (1360–1180 cm⁻¹) and ester carbonyls (1720–1740 cm⁻¹) validate functional groups .
Q. Q6 (Advanced): How can conflicting spectral data from analogs be reconciled during structural elucidation?
A6:
- Dynamic NMR : Variable-temperature studies resolve overlapping cyclobutane proton signals caused by ring puckering .
- Isotopic labeling : 13C-labeled esters differentiate between ester carbonyls and sulfonyl resonances in crowded spectra .
- DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to assign ambiguous peaks .
Applications in Drug Development
Q. Q7 (Basic): What role does this compound play as a building block in medicinal chemistry?
A7: It serves as a precursor for:
Q. Q8 (Advanced): How can structural modifications improve binding affinity in target proteins?
A8:
- Bioisosteric replacement : Substitute the cyclobutane with a pyrrolidine ring to enhance conformational flexibility (see Reference Example 107, m/z 658 [M+H]+) .
- Stereochemical optimization : Chiral HPLC separates enantiomers to identify active forms (e.g., methyl (2S)-3,3-dimethylbutanoate derivatives) .
Data Contradictions and Resolution
Q. Q9 (Advanced): How can researchers resolve discrepancies in reported reaction yields for similar cyclobutane derivatives?
A9:
- Meta-analysis : Compare solvent systems (e.g., DMF vs. THF) and bases (NaH vs. KOtBu) across patents .
- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and catalysts identifies optimal conditions .
- By-product profiling : Use LCMS to trace low-yield reactions to unexpected intermediates (e.g., m/z 228.3 [M+H]+ for truncated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
